Bis(2,2-diphenylethyl) oxalate
Description
Structure
3D Structure
Properties
CAS No. |
7512-05-2 |
|---|---|
Molecular Formula |
C30H26O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
bis(2,2-diphenylethyl) oxalate |
InChI |
InChI=1S/C30H26O4/c31-29(33-21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)30(32)34-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI Key |
RDCUMLHEZGJHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2,2 Diphenylethyl Oxalate and Analogues
Advanced Esterification Techniques for Hindered Alcohols and Oxalic Acid Derivatives
The synthesis of esters from sterically hindered alcohols requires reaction conditions that can overcome the high activation energy barrier for nucleophilic attack on the carbonyl carbon. Several advanced methods have been developed for this purpose.
Direct condensation of a carboxylic acid and an alcohol is a fundamental esterification method. However, for hindered substrates, the use of potent catalytic systems is essential. While specific data on the direct condensation of oxalic acid with 2,2-diphenylethanol (B156489) is not extensively documented, general principles for esterifying hindered alcohols can be applied.
Catalytic systems for such reactions often involve strong Brønsted or Lewis acids. For instance, p-dodecylbenzenesulfonic acid (DBSA) has been utilized as a surfactant-type Brønsted acid catalyst for esterifications in water, eliminating the need for dehydrating agents. organic-chemistry.org Another approach involves the use of macroporous polymeric acid catalysts, which allow for direct esterification at moderate temperatures (50-80°C) without the removal of water. organic-chemistry.org Niobium(V) chloride (NbCl5) has also been reported as an efficient reagent for the direct esterification of oxalic acid with benzyl (B1604629) alcohol, suggesting its potential applicability to more hindered systems. researchgate.net
A study on the use of triphenylphosphine (B44618) oxide (TPPO) in combination with other reagents has shown promise for the efficient synthesis of dipeptides, amides, and esters, even with challenging hindered carboxylic acids and weak nucleophile alcohols. organic-chemistry.org This suggests that catalyst systems that activate the carboxylic acid component can be highly effective.
| Catalyst System | Alcohol | Carboxylic Acid | Conditions | Yield |
| DBSA | Various | Various | Water | Good |
| Polymeric Acid Catalyst | Various | Various | 50-80°C | High |
| NbCl5 | Benzyl alcohol | Oxalic acid | Room Temp | Good |
| TPPO-based | Hindered alcohols | Hindered acids | < 10 min | Good |
Table 1: Examples of Catalytic Systems for Direct Esterification
A common and effective method for synthesizing esters from hindered alcohols involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. Oxalyl chloride is a highly reactive reagent that readily reacts with alcohols to form the corresponding oxalate (B1200264) esters. iitk.ac.incore.ac.uk This method is often preferred when high yields are desired. iitk.ac.in The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. iitk.ac.in
The reaction of oxalyl chloride with primary alcohols generally gives quantitative yields of the corresponding oxalates. core.ac.uk However, with secondary and tertiary alcohols, the yields can be lower, though they can often be improved by carefully controlling the reaction temperature. core.ac.uk For instance, reactions carried out at 0°C have shown good yields in many cases. core.ac.uk A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride has been developed, which proceeds under mild and neutral conditions to give excellent yields. nih.gov This system is particularly advantageous as it can reduce side reactions. royalsocietypublishing.org
| Alcohol Type | Reagent | Conditions | Yield | Reference |
| Primary Alcohols | Oxalyl chloride | - | Quantitative | core.ac.uk |
| Secondary Alcohols | Oxalyl chloride | Pyridine, 0°C | Good | core.ac.uk |
| Various Alcohols | TPPO/(COCl)₂ | Room Temp, 1h | Excellent | nih.gov |
Table 2: Oxalyl Chloride Mediated Esterification
Transesterification, the exchange of the alcohol group of an ester with another alcohol, is a valuable technique for synthesizing bulky esters. researchgate.net This method can be particularly useful for preparing sterically hindered esters where direct esterification is inefficient. arkat-usa.org High-pressure conditions have been shown to facilitate the transesterification of sterically hindered steroid esters. arkat-usa.org
The reactivity in transesterification is significantly influenced by the steric hindrance of the incoming alcohol, with less hindered primary alcohols reacting faster than secondary or tertiary alcohols. rsc.orgucc.ie Various catalysts, including protic acids, Lewis acids, organic bases, and enzymes, are employed to accelerate the typically slow kinetics of transesterification. ucc.ienih.gov For instance, titanium ethoxide has been used to catalyze the transesterification of sterically hindered β-keto esters. nih.gov Another approach involves the use of butylstannonic acid as a catalyst. researchgate.net A method for the preparation of symmetrical oxalic acid esters of higher molecular weight monohydric alcohols involves the ester interchange with lower aliphatic esters of oxalic acid, such as dimethyl oxalate, under mild temperature conditions. google.com
| Catalyst | Substrate | Conditions | Outcome | Reference |
| High Pressure | Steroid esters | MeOH/Et₃N | Methyl ester formation | arkat-usa.org |
| Titanium ethoxide | Diethyl acetamidomalonate | - | Mono- and diester products | nih.gov |
| Butylstannonic acid | Carboxylic esters | - | Transesterification | researchgate.net |
| None (Ester Interchange) | Sterols | Dimethyl oxalate, 90-100°C | Oxalate esters of sterols | google.com |
Table 3: Transesterification for Hindered Ester Synthesis
Precursor Synthesis and Functionalization
The successful synthesis of Bis(2,2-diphenylethyl) oxalate is critically dependent on the efficient preparation of its key precursor, 2,2-diphenylethanol, and its analogues.
Several synthetic routes to 2,2-diphenylethanol have been reported. A classical method involves the hydroboration-oxidation of 1,1-diphenylethylene (B42955). In one procedure, 1,1-diphenylethylene is treated with sodium borohydride (B1222165) and aluminum chloride in diglyme, followed by oxidation with hydrogen peroxide, affording 2,2-diphenylethanol in 87% yield. prepchem.com
Another versatile approach is a one-pot, three-step cascade reaction starting from aromatic aldehydes. thieme-connect.comthieme-connect.com This process involves a pinacol (B44631) coupling of the aldehyde, followed by a pinacol rearrangement and subsequent reduction of the resulting 2,2-diphenylacetaldehyde to yield the 2,2-diphenylethanol derivative. thieme-connect.comthieme-connect.com This cascade reaction, carried out in water with a reusable Amberlite IR120 catalyst and zinc, can produce various 2,2-diphenylethanol derivatives in yields up to 85%. thieme-connect.com
| Starting Material | Reagents | Yield | Reference |
| 1,1-Diphenylethylene | 1. NaBH₄, AlCl₃, diglyme; 2. H₂O₂, NaOH | 87% | prepchem.com |
| Aromatic Aldehydes | Amberlite IR120, Zinc, Water | up to 85% | thieme-connect.comthieme-connect.com |
Table 4: Synthetic Routes to 2,2-Diphenylethanol
The stereoselective synthesis of diphenylethyl moieties is crucial for accessing chiral analogues of this compound. While specific methods for the stereoselective synthesis of 2,2-diphenylethanol were not found in the initial search, general strategies for stereoselective synthesis involving related structures provide valuable insights.
For example, the stereoselective synthesis of (3S, 4R)-5-phenylpentane-1, 3, 4-triol has been achieved through a sequence involving proline-catalyzed α-aminooxylation, (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation. juniperpublishers.com Similarly, the synthesis of other chiral molecules containing phenyl groups has been accomplished using methods like the Katsuki–Sharpless epoxidation and stereoselective reductions. beilstein-journals.org The preparation of enantiomerically pure β-halohydrins, such as (1R,2S)- and (1S,2R)-2-chloro-1,2-diphenylethanol, also highlights the potential for creating chiral precursors with a diphenylethyl scaffold. acs.org These methodologies underscore the feasibility of developing stereoselective routes to chiral 2,2-diphenylethanol derivatives, which would be essential for synthesizing enantiopure forms of this compound.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Achieving high efficiency in the synthesis of aryl oxalates hinges on the careful control of several reaction parameters. The interplay between solvents, temperature, pressure, and catalyst systems dictates the rate, yield, and selectivity of the esterification process.
The choice of solvent is a critical factor in the synthesis of aryl oxalates, as it can significantly influence reaction rates and yields. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a crucial role.
In the synthesis of aromatic carboxylic esters from aromatic carboxylic acids and diaryl oxalates, a range of solvents have been tested, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), N-methyl-pyrrolidin-2-one (NMP), and hexamethylphosphortriamide (HMPTA) lew.ro. Among these, pyridine was identified as a particularly convenient solvent for this type of transformation, facilitating high yields under basic conditions lew.ro. The experimental findings underscored that the reaction is difficult to perform without a suitable solvent lew.ro.
In modern metallaphotoredox catalysis methods, which can be used to form C-C bonds using oxalate precursors, solvent effects are also pronounced. For instance, in a nickel/photoredox-catalyzed cross-coupling of alkyl oxalates with aryl halides, initial experiments showed a significant solvent effect. The desired product was obtained in a low yield (8%) in tetrahydropyran (B127337) (THP) alone, but the efficiency was markedly improved to 39% yield with the addition of DMSO as a co-solvent nih.gov. This highlights the potential of solvent mixtures to enhance reaction outcomes. In some chemiluminescent systems involving aryl oxalates, solvents such as esters, ketones, and ethers were found to be most promising, whereas solvents like DMSO and hexamethylphosphoramide (B148902) interfered with the process dtic.mil.
| Reaction Type | Solvent(s) | Observation | Reference |
|---|---|---|---|
| Aromatic Ester Synthesis via Diaryl Oxalates | Pyridine | Selected as a convenient solvent for high yields in a basic medium. | lew.ro |
| Aromatic Ester Synthesis via Diaryl Oxalates | DMSO, DMF, NMP, HMPTA | Tested as potential solvents, with pyridine showing superior performance. | lew.ro |
| Metallaphotoredox Cross-Coupling | Tetrahydropyran (THP) | Low yield (8%) when used alone. | nih.gov |
| Metallaphotoredox Cross-Coupling | THP with DMSO as co-solvent | Improved yield (39%), demonstrating a beneficial co-solvent effect. | nih.gov |
| Chemiluminescence | Esters, Ketones, Ethers | Identified as the most promising group of solvents. | dtic.mil |
Temperature is a dominant factor in controlling the reaction rate and yield of aryl oxalate synthesis. Most esterification and cross-coupling reactions are performed at atmospheric pressure, with temperature being the primary variable adjusted to optimize results.
For the synthesis of aromatic esters using diaryl oxalates, the reaction proceeds at moderate temperatures, typically between 30°C and 60°C lew.ro. The optimal temperature can depend on the electronic nature of the substituents on the aromatic rings. For example, a reaction involving an electron-withdrawing substituent gave an 83% yield when conducted at 50-60°C, but the yield decreased sharply to 40-43% when the temperature was lowered to 30-35°C under the same conditions lew.ro.
In the context of metallaphotoredox-catalyzed couplings, temperature can influence the rate of key steps, such as decarboxylation. In one study, it was hypothesized that increased temperature would improve the rate of a desired double decarboxylation step. Indeed, performing the transformation at 70°C led to superior yields (65%) and minimized the formation of undesired side-products compared to reactions run at lower temperatures nih.gov. These findings indicate that while esterification can proceed at moderate temperatures, specific, often higher, temperatures may be required to drive certain catalytic cycles to completion efficiently.
| Reaction Type | Temperature | Yield/Observation | Reference |
|---|---|---|---|
| Aromatic Ester Synthesis via Diaryl Oxalates | 50-60°C | 83% yield for a specific ester. | lew.ro |
| 30-35°C | Yield decreased to 40-43% for the same ester. | lew.ro | |
| Metallaphotoredox Cross-Coupling | Room Temperature (with DMSO co-solvent) | 39% yield. | nih.gov |
| 70°C | Superior yield of 65% with minimal side-product formation. | nih.gov |
The choice of catalyst is fundamental to the synthesis of aryl oxalates, with different catalytic systems being employed depending on the desired transformation. These range from simple bases to complex dual-catalytic systems.
For direct condensation reactions to form aromatic esters, a basic medium is often required for high yields. A combination of 4-dimethylaminopyridine (B28879) (DMAP) and imidazole (B134444), in a 1:2 molar ratio, has been shown to provide a suitable basic environment for the reaction between aromatic carboxylic acids and diaryl oxalates lew.ro.
More advanced methods for forming functionalized products from oxalate derivatives utilize dual catalytic systems. Metallaphotoredox catalysis, which merges nickel and photoredox catalysis, has emerged as a powerful strategy. princeton.edu In this approach, an alcohol is first activated by converting it to an alkyl oxalate using oxalyl chloride princeton.edu. A dual catalytic cycle, often employing an iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) and a nickel catalyst (e.g., NiBr2·dtbbpy), facilitates the cross-coupling of the alkyl fragment with an aryl halide nih.govbeilstein-journals.org. The photocatalyst generates a radical species from the oxalate, while the nickel catalyst facilitates the C-C bond-forming reductive elimination nih.govprinceton.edu. Dual catalytic systems featuring a nickel catalyst alongside a cobalt cocatalyst have also been developed for cross-electrophile coupling reactions between aryl and alkyl halides nih.gov.
| Catalytic System | Catalyst(s) | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Base Catalysis | 4-Dimethylaminopyridine (DMAP) and Imidazole | Aromatic Ester Synthesis | Creates a suitable basic medium for high-yield direct condensation. | lew.ro |
| Metallaphotoredox Catalysis | Iridium photocatalyst and Nickel co-catalyst (e.g., NiBr2·dtbbpy) | Csp3-Csp2 Cross-Coupling | Generates radical fragments from oxalates for coupling with aryl halides. | nih.govbeilstein-journals.org |
| Dual Metal Catalysis | Nickel catalyst and Cobalt co-catalyst | Cross-Electrophile Coupling | Allows rational optimization by modifying catalyst loadings for different substrates. | nih.gov |
Reaction Mechanisms and Pathways of Bis 2,2 Diphenylethyl Oxalate
Mechanistic Investigations of Peroxyoxalate Chemiluminescence (PO-CL) with Related Esters
Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism Elucidation
The excitation step in the peroxyoxalate system is the sole chemiluminescence reaction for which there is substantial experimental evidence supporting the occurrence of an intermolecular Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. youtube.comyoutube.com This mechanism is central to the high efficiency of the light-emission process.
The CIEEL mechanism postulates that the high-energy intermediate, generated from the oxalate (B1200264) ester and hydrogen peroxide, interacts with the activator (fluorescer). semanticscholar.org This interaction involves the transfer of an electron from the activator to the intermediate, forming a transient charge-transfer complex or a radical ion pair. researchgate.net Subsequently, the intermediate decomposes, typically into carbon dioxide, resulting in the formation of a carbon dioxide radical anion. The annihilation of this anion with the activator radical cation regenerates the activator in an electronically excited state, which then luminesces. researchgate.net
Compelling evidence for the CIEEL mechanism comes from studies correlating the reaction kinetics with the electrochemical properties of the activators. A linear relationship is observed between the natural logarithm of the catalytic rate constant of the excitation step (ln(k_cat)) and the oxidation potential (E_ox) of the activator. semanticscholar.orgyoutube.com Activators with lower oxidation potentials (i.e., those that are more easily oxidized) exhibit higher rate constants for light emission, which strongly supports an electron-transfer step as being rate-limiting. researchgate.net
| Activator | Oxidation Potential (Ep/2 vs SCE) / V | Relative Rate Constant (kCAT/kD) |
|---|---|---|
| Perylene | 0.85 | 1400 |
| 9,10-Diphenylanthracene | 1.07 | 250 |
| Anthracene | 1.16 | 120 |
| Rubrene | 0.72 | 2300 |
| 2,5-Diphenyloxazole | 1.38 | 15 |
Data derived from studies on the CIEEL mechanism, illustrating that activators more susceptible to oxidation generally lead to faster excitation rates. semanticscholar.org
Role of High-Energy Intermediates (e.g., 1,2-Dioxetanedione) in Energy Transfer Processes
The key to the peroxyoxalate reaction's ability to generate light is the formation of a high-energy intermediate (HEI). For decades, the structure of this intermediate was debated, but extensive research, including kinetic, thermodynamic, and spectroscopic studies, has identified 1,2-dioxetanedione (C₂O₄) as the critical HEI responsible for the excitation step. libretexts.orgdntb.gov.ua
This highly strained, four-membered cyclic peroxide is formed from the reaction of the oxalate ester with hydrogen peroxide, proceeding through a peroxyoxalate precursor. researchgate.net 1,2-Dioxetanedione is exceptionally unstable, decomposing rapidly even at temperatures as low as -93°C. libretexts.orgviu.ca Its decomposition into two molecules of carbon dioxide is a highly exothermic process, capable of releasing up to 440 kJ/mol, which is sufficient energy to generate visible and even UV light. researchgate.netviu.ca
The decomposition is believed to occur via a paramagnetic oxalate biradical intermediate. viu.ca In the absence of a suitable activator, this energy would be dissipated primarily as heat. However, in the presence of a fluorescer, the 1,2-dioxetanedione engages in the CIEEL pathway, efficiently transferring its chemical energy to the activator to produce an excited state, which then emits light. researchgate.net The planar structure and electron-accepting properties of 1,2-dioxetanedione make it uniquely suited to participate in this energy transfer process. libretexts.org The transient existence of this intermediate has been confirmed using techniques such as 13C NMR spectroscopy with isotopically labeled reactants. dntb.gov.ua
Kinetic and Thermodynamic Aspects of Intermediate Formation and Decomposition
Kinetic studies on the peroxyoxalate reaction, often using bis(2,4,6-trichlorophenyl) oxalate (TCPO) as a model ester and imidazole (B134444) as a nucleophilic catalyst, have elucidated a multi-step mechanism for the formation of the 1,2-dioxetanedione intermediate.
The proposed reaction sequence is as follows:
Nucleophilic Attack: The catalyst, imidazole (IMI), attacks the carbonyl carbon of the oxalate ester (TCPO). This step can proceed through both bimolecular and trimolecular pathways.
Peroxide Attack: Hydrogen peroxide, catalyzed by another imidazole molecule, attacks the resulting imidazolide (B1226674) intermediate to form a peracid derivative.
Cyclization: The peracid intermediate undergoes intramolecular cyclization to form the high-energy 1,2-dioxetanedione, releasing a molecule of 2,4,6-trichlorophenol.
Excitation: The 1,2-dioxetanedione interacts with the activator via the CIEEL mechanism, leading to light emission. This final step is extremely fast and not kinetically observable.
The rate constants for the initial steps of this process have been determined experimentally.
| Reaction Step | Description | Rate Constant | Value |
|---|---|---|---|
| 1 | Bimolecular attack of IMI on TCPO | k1(2) | 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ |
| 1 | Trimolecular attack of IMI on TCPO | k1(3) | (9.78 ± 0.08) × 10² dm⁶ mol⁻² s⁻¹ |
| 2 | IMI-catalyzed peroxide attack (peroxide dependence) | k2(3) | (1.86 ± 0.06) × 10⁴ dm⁶ mol⁻² s⁻¹ |
| 2 | IMI-catalyzed peroxide attack (imidazole dependence) | k'2(3) | (8.7 ± 0.2) × 10³ dm⁶ mol⁻² s⁻¹ |
| 3 | Cyclization to 1,2-dioxetanedione | k₃ | ~0.2 s⁻¹ (at [IMI] = 1.0 mmol dm⁻³) |
Data from kinetic studies on the peroxyoxalate reaction, providing insight into the rates of formation of the high-energy intermediate.
Thermodynamic studies confirm that 1,2-dioxetanedione is the only proposed intermediate with sufficient energy to account for the observed chemiluminescence across the visible spectrum. libretexts.org The activation energy for the thermal decomposition of related 1,2-dioxetanones is approximately 80 kJ/mol, highlighting the inherent instability of this class of four-membered ring peroxides.
Nucleophilic Attack and Hydrolysis Pathways
Diaryl oxalate esters, like other carboxylic acid derivatives, are susceptible to nucleophilic acyl substitution reactions. The most common of these is hydrolysis, the cleavage of the ester bond by water, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis is particularly relevant as the peroxyoxalate reaction itself is typically conducted under basic or nucleophilic catalysis.
Kinetics of Base-Catalyzed Hydrolysis in Mixed Solvent Systems
In many applications, the reaction is carried out in mixed solvent systems (e.g., water-ethanol, water-acetonitrile) to ensure the solubility of the often hydrophobic oxalate ester. The composition of the solvent significantly influences the reaction kinetics. Studies on related esters, such as diethyl phthalate (B1215562) in water-ethanol mixtures, show that the second-order rate constant for hydrolysis generally decreases as the proportion of the organic co-solvent increases. This effect is often attributed to changes in the dielectric constant of the medium and the solvation of the reactants and the transition state. A lower dielectric constant can destabilize the charged transition state relative to the neutral reactants, thereby increasing the activation energy and slowing the reaction rate.
| Aqueous-Organic Solvent (v/v %) | Dielectric Constant (Approx.) | Relative Second-Order Rate Constant (krel) |
|---|---|---|
| 80:20 Water:Ethanol | ~65 | 1.00 |
| 60:40 Water:Ethanol | ~55 | 0.65 |
| 40:60 Water:Ethanol | ~45 | 0.30 |
| 20:80 Water:Ethanol | ~35 | 0.12 |
Conceptual data illustrating the typical trend observed for the base-catalyzed hydrolysis of esters in mixed aqueous-organic solvents. Actual values are system-dependent.
Influence of Substituents on Reaction Rates and Selectivity
The rate of nucleophilic attack and hydrolysis of diaryl oxalates is highly sensitive to the nature and position of substituents on the aryl (phenyl) rings. This influence can be quantitatively described by the Hammett equation, a linear free-energy relationship that correlates reaction rates with the electron-donating or electron-withdrawing properties of substituents.
The Hammett equation is given by: log(k/k₀) = ρσ Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
σ (sigma) is the substituent constant, which measures the electronic effect of a substituent (negative for electron-donating groups, positive for electron-withdrawing groups).
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
For the base-catalyzed hydrolysis of aryl esters, the reaction constant (ρ) is positive. This indicates that the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). EWGs (e.g., -NO₂, -Cl, -CN) on the phenyl ring stabilize the negatively charged tetrahedral intermediate formed during the rate-determining nucleophilic attack by hydroxide. This stabilization lowers the activation energy of the transition state and thus increases the reaction rate. Conversely, EDGs (e.g., -CH₃, -OCH₃) destabilize the intermediate by increasing electron density at the reaction center, slowing the rate of hydrolysis. This principle is why highly activated esters, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), are commonly used in chemiluminescence systems; the strongly electron-withdrawing chlorine atoms make the ester exceptionally reactive toward nucleophiles like the hydroperoxide anion.
| Substituent (X) at para-position | Hammett Constant (σp) | Electronic Effect | Predicted Relative Rate (kX/kH) |
|---|---|---|---|
| -OCH₃ | -0.27 | Strongly Donating | Slower |
| -CH₃ | -0.17 | Donating | Slower |
| -H | 0.00 | Reference | 1.0 |
| -Cl | +0.23 | Withdrawing | Faster |
| -CN | +0.66 | Strongly Withdrawing | Much Faster |
| -NO₂ | +0.78 | Very Strongly Withdrawing | Much Faster |
This table illustrates the expected trend for how different substituents on the phenyl ring of an aryl oxalate would influence the rate of base-catalyzed hydrolysis.
Radical Reactions and Photochemical Transformations
The oxalate moiety within bis(2,2-diphenylethyl) oxalate can participate in various radical and photochemical reactions. These transformations are often initiated by single-electron transfer (SET) processes or by reaction with highly reactive species, leading to the formation of transient intermediates that drive subsequent chemical changes.
Exploration of Radical Coupling Reactions Involving Oxalate Monoesters
Alkyl oxalates can serve as effective precursors for generating carbon-centered radicals under visible light photoredox conditions. nih.gov While this compound is a diester, the principles of radical generation can be understood from related oxalate monoesters (alkyl hydrogenoxalates). The process facilitates a net redox-neutral coupling of alcohols with electron-deficient alkenes. nih.gov
The general mechanism involves the irradiation of a suitable photocatalyst, such as an iridium complex, with visible light. This generates a long-lived excited state of the photocatalyst that is a strong oxidant. nih.gov This excited species can then oxidize the conjugate base of an oxalate monoester via a single-electron transfer (SET). The resulting radical anion undergoes rapid sequential loss of two carbon dioxide molecules to generate a nucleophilic carbon-centered radical. This radical can then engage in coupling reactions, for instance, by adding to a Michael acceptor. The catalytic cycle is completed when the resulting adduct radical is reduced by the now-reduced photocatalyst, which is regenerated in its ground state. nih.gov
Table 1: Key Steps in Photocatalytic Radical Generation from Alkyl Oxalates
| Step | Description | Reactants | Intermediates/Products |
| 1. Photoexcitation | A photocatalyst (e.g., Iridium complex) absorbs visible light to form an excited state (IrIII). | IrIII, Visible Light | IrIII |
| 2. Oxidation (SET) | The excited photocatalyst oxidizes the oxalate salt via Single-Electron Transfer. | *IrIII, Alkyl Oxalate Salt | IrII, Oxalate Radical |
| 3. Decarboxylation | The oxalate radical undergoes rapid loss of two CO2 molecules. | Oxalate Radical | Carbon-centered Radical, 2 CO2 |
| 4. Radical Coupling | The carbon-centered radical adds to an electron-deficient alkene (Michael acceptor). | Carbon-centered Radical, Alkene | Adduct Radical |
| 5. Reduction & Regeneration | The reduced photocatalyst (IrII) reduces the adduct radical and returns to its ground state. | Adduct Radical, IrII | Coupled Product, IrIII |
This interactive table summarizes the proposed mechanism for the redox-neutral radical-coupling reaction using alkyl oxalates and Michael acceptors. nih.gov
Photoinduced Oxygenation Mechanisms and Dioxetane Intermediates
The reaction of aryl oxalate esters with hydrogen peroxide is the basis for one of the most efficient non-enzymatic chemiluminescent systems, commonly known as peroxyoxalate chemiluminescence. wikipedia.orgresearchgate.net This process is characterized by the formation of a high-energy intermediate that, in the presence of a fluorescent activator (fluorophore), produces light. wikipedia.orgacs.org
The key high-energy intermediate in this reaction has been identified as 1,2-dioxetanedione. researchgate.netacs.org This highly strained, four-membered ring molecule is formed from the reaction between the oxalate ester and hydrogen peroxide. wikipedia.orgacs.org Once formed, 1,2-dioxetanedione is unstable and rapidly decomposes into two molecules of carbon dioxide. wikipedia.org The energy released during this decomposition is substantial, capable of exciting a nearby fluorophore molecule. wikipedia.org
The mechanism of energy transfer to the fluorophore is thought to proceed via a Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway. researchgate.netlibretexts.org In this process, the 1,2-dioxetanedione intermediate forms a charge-transfer complex with the fluorophore. An electron is transferred from the fluorophore to the intermediate, which facilitates its decomposition. The energy from this decomposition is then transferred back to the fluorophore, promoting it to an excited singlet state. As the excited fluorophore relaxes to its ground state, it emits a photon of light. researchgate.netlibretexts.org The efficiency and color of the emitted light depend on the specific fluorophore used. wikipedia.org
Table 2: Common Aryl Oxalates Used in Chemiluminescence Reactions
| Compound Name | Abbreviation | Typical Application Environment |
| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | General purpose, pH 6-8 |
| Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | CPPO | High-efficiency systems |
| Bis(2,4-dinitrophenyl) oxalate | DNPO | Analytical applications, pH 4-6 |
| Bis(pentafluorophenyl) oxalate | PFPO | Acidic conditions, pH <2 |
This interactive table lists several aryl oxalates widely used in peroxyoxalate chemiluminescence, the foundational reaction mechanism applicable to this compound. wikipedia.orglibretexts.org
Computational and Theoretical Insights into Reaction Energetics and Transition States
Computational chemistry provides powerful tools for elucidating the complex mechanisms, energetics, and dynamics of chemical reactions involving oxalate esters. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net For reactions involving oxalate derivatives, DFT can be used to map out potential energy surfaces, identify the most likely reaction pathways, and determine the activation energies that govern reaction rates. researchgate.netmdpi.com
For example, in the study of CO coupling reactions to form dimethyl oxalate over a catalyst, DFT calculations have been used to identify key intermediates and confirm that the formation of a CH₃OCO-Pd-COOCH₃ species is a critical step in the intramolecular coupling that leads to the final product. researchgate.net Similarly, DFT has been employed to investigate the atmospheric hydrogenation of dimethyl oxalate, revealing that the reaction can proceed through different pathways involving hydrogen addition to either the ketonic or etheric oxygen atoms. researchgate.net These studies provide a detailed, atomistic understanding of the reaction coordinates and the stability of various transient species.
Table 3: Application of DFT in Analyzing Oxalate Reaction Pathways
| Parameter Calculated | Significance in Reaction Analysis | Example Application |
| Gibbs Free Energy (ΔG) | Determines the spontaneity and thermodynamic favorability of a reaction step. researchgate.net | Comparing the feasibility of different proposed reaction pathways. |
| Activation Energy (ΔG‡) | Represents the energy barrier for a reaction step; determines the reaction rate. researchgate.net | Identifying the rate-determining step in a multi-step mechanism. |
| Transition State Geometry | Provides the molecular structure at the peak of the energy barrier, revealing bond-making and bond-breaking processes. mdpi.com | Elucidating the precise mechanism of cycloaddition or coupling reactions. |
| Intermediate Stability | Calculates the relative energies of transient species formed during the reaction. researchgate.net | Confirming the existence and role of proposed reaction intermediates. |
This interactive table outlines key parameters calculated using DFT and their importance in understanding the mechanisms of reactions involving oxalate compounds.
Molecular Dynamics (MD) Simulations of Reaction Intermediates
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.gov
In the context of oxalate chemistry, MD simulations can be used to study the behavior of reaction intermediates in solution or at interfaces. For instance, ab initio MD simulations have been used to explore the adsorption and interaction of calcium oxalate molecules on a crystal surface, revealing how molecules orient and form bonds at the atomistic level over picosecond timescales. nih.govacs.org This approach provides insights into the dynamic processes of crystal growth. nih.gov
Furthermore, MD simulations are valuable for studying the conformational dynamics of radical intermediates within constrained environments, such as an enzyme's active site. nih.gov By simulating the radical intermediate of a reaction, researchers can sample its accessible conformations and understand how the surrounding environment influences its reactivity, such as by favoring specific torsional angles that lead to high regio- and stereoselectivity in subsequent reactions. nih.gov This methodology could be applied to understand the behavior of radical intermediates derived from this compound in various solvent environments.
Advanced Spectroscopic and Structural Elucidation of Bis 2,2 Diphenylethyl Oxalate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the fundamental framework of Bis(2,2-diphenylethyl) oxalate (B1200264). The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The integration of the signals provides a quantitative measure of the protons in each environment.
Similarly, the ¹³C NMR spectrum discloses the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl). The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, providing crucial clues about the functional groups present and their relative positions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis(2,2-diphenylethyl) Oxalate
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C=O | - | ~158-160 |
| 2 | O-CH₂ | ~4.5-4.7 | ~65-68 |
| 3 | CH | ~4.2-4.4 | ~50-53 |
| 4 | Phenyl C (ipso) | - | ~140-142 |
| 5, 9 | Phenyl C (ortho) | ~7.2-7.4 | ~128-130 |
| 6, 8 | Phenyl C (meta) | ~7.1-7.3 | ~127-129 |
| 7 | Phenyl C (para) | ~7.0-7.2 | ~126-128 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment maps the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would definitively link the methylene (B1212753) (-CH₂-) protons to the methine (-CH-) proton of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing long-range connectivity. For instance, HMBC would show correlations from the methylene protons to the oxalate carbonyl carbon and the ipso-carbon of the phenyl ring, confirming the ester linkage and the attachment of the phenyl groups.
Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound.
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture
Single-Crystal X-ray Crystallography for Precise Bond Lengths, Angles, and Conformations
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, crystallographers can construct an electron density map and, from that, a model of the atomic positions. carleton.edu This analysis yields highly accurate measurements of all bond lengths (e.g., C-C, C-O, C=O) and bond angles within the molecule. uwaterloo.ca Furthermore, it reveals the torsional angles, which define the molecule's specific conformation in the crystalline state. This can be particularly insightful for understanding the steric interactions that govern the molecule's shape.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value Range | Significance |
| C=O Bond Length | 1.19 - 1.22 Å | Characterizes the carbonyl double bond. |
| C-O (ester) Bond Length | 1.33 - 1.36 Å | Reflects the single bond character within the ester group. |
| O-C-C Angle | 105 - 110° | Defines the geometry of the ester linkage. |
| C-C-O-C Torsion Angle | Varies | Determines the conformation of the ethyl oxalate chain. |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. uwaterloo.ca This crystal packing is governed by non-covalent intermolecular interactions. mdpi.com For this compound, the analysis would likely focus on:
π-π Stacking: The presence of multiple phenyl rings suggests that π-π stacking interactions between the aromatic systems of adjacent molecules could play a significant role in the crystal packing. The distance and geometry of these interactions can be precisely measured.
Understanding these intermolecular forces is crucial as they influence the material's bulk properties, such as melting point, solubility, and polymorphism.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
For this compound, the vibrational spectra would be dominated by characteristic peaks corresponding to the stretching and bending vibrations of its constituent functional groups.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (ester) | Stretching | 1750 - 1730 |
| C-O (ester) | Stretching | 1300 - 1000 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
The strong absorption band in the IR spectrum around 1750-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. The combination of C-O stretching bands and the various C-H and C=C vibrations from the aromatic and aliphatic portions of the molecule would provide a unique spectroscopic fingerprint for this compound, useful for identification and quality control.
Infrared (IR) Spectroscopy for Carbonyl and Ester Linkage Vibrations
Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the structural features of this compound, particularly in identifying the characteristic vibrational modes of its carbonyl and ester functionalities. The IR spectrum of an oxalate ester is distinguished by strong absorption bands corresponding to the stretching vibrations of the C=O (carbonyl) and C-O (ester) bonds.
In dialkyl oxalates, the two carbonyl groups can exhibit vibrational coupling, leading to the appearance of two distinct C=O stretching bands. This phenomenon arises from the symmetric and asymmetric stretching modes of the coupled oscillators. For simple oxalate esters like diethyl oxalate, these bands are typically observed in the region of 1740-1780 cm⁻¹. Specifically, diethyl oxalate shows bands at approximately 1742 cm⁻¹ and 1775 cm⁻¹. cdnsciencepub.com The presence of the bulky 2,2-diphenylethyl groups in this compound is expected to influence the electronic environment and steric hindrance around the oxalate moiety, which may cause slight shifts in the positions of these carbonyl bands compared to simpler dialkyl oxalates.
The C-O stretching vibrations of the ester linkage also provide significant diagnostic peaks in the IR spectrum. These vibrations are typically found in the fingerprint region, between 1000 cm⁻¹ and 1300 cm⁻¹. The analysis of this region can confirm the presence of the ester functional group and provide information about the conformation of the molecule.
A representative table of expected IR absorption bands for this compound, based on data from analogous oxalate esters, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | ~1775 | Strong |
| Symmetric C=O Stretch | ~1745 | Strong |
| C-O Stretch | 1000 - 1300 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
This table is interactive. Users can sort the data by clicking on the column headers.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy offers a complementary vibrational analysis to IR spectroscopy for the structural characterization of this compound. As a scattering technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.
The Raman spectrum of an oxalate compound is typically characterized by a very strong band in the 1400–1600 cm⁻¹ region, which is attributed to the symmetric C-O stretching vibration of the oxalate moiety. researchgate.net This prominent peak is a key diagnostic feature for the identification of oxalate-containing compounds. researchgate.net For instance, in various metal oxalates, this strong signal is consistently observed and is considered the most diagnostic feature. researchgate.net
In addition to the strong C-O stretching band, other characteristic Raman signals for this compound would include vibrations associated with the phenyl rings and the aliphatic ethyl chain. The aromatic C=C stretching vibrations of the phenyl groups are expected to appear in the 1580-1620 cm⁻¹ region, while the C-H stretching modes of both the aromatic and aliphatic parts will be present at higher wavenumbers, typically above 3000 cm⁻¹. The C-C stretching of the oxalate backbone is also an important diagnostic band.
The complementary nature of IR and Raman spectroscopy is evident in the analysis of the oxalate anion, where certain vibrational modes can be exclusively IR or Raman active depending on the molecular symmetry. walisongo.ac.id A detailed analysis of both spectra provides a more complete picture of the vibrational modes of this compound.
Below is a table summarizing the expected key Raman shifts for this compound.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Symmetric C-O Stretch (Oxalate) | 1450 - 1500 | Very Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Strong |
| C-C Stretch (Oxalate) | ~800 - 900 | Medium |
| Phenyl Ring Breathing | ~1000 | Medium |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium to Weak |
This table is interactive. Users can sort the data by clicking on the column headers.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Excluding Basic ID)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, providing insights beyond simple identification. The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its exact mass, although in some cases, it might be weak or absent due to the lability of the ester.
The fragmentation pattern of this compound under EI conditions would likely be dominated by cleavages at the ester linkages and within the 2,2-diphenylethyl side chains. A primary fragmentation pathway would involve the cleavage of the C-O bond of the ester, leading to the formation of a 2,2-diphenylethyl cation and an oxalate radical cation or subsequent neutral losses.
Another significant fragmentation process would be the alpha-cleavage adjacent to the carbonyl group. The McLafferty rearrangement is also a possibility if a gamma-hydrogen is available for transfer, although this is less likely given the structure.
Key expected fragment ions and their proposed structures are detailed in the table below. The analysis of these fragments allows for the confirmation of the different structural units within the molecule. For instance, the presence of a prominent peak corresponding to the 2,2-diphenylethyl carbocation would be a strong indicator of the side-chain structure.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | Intact molecule with one electron removed |
| [M - OCH₂CH(Ph)₂]⁺ | Acylium ion | Cleavage of one ester group |
| [CH(Ph)₂CH₂]⁺ | 2,2-diphenylethyl cation | Cleavage of the C-O bond of the ester |
| [C(O)O-CH₂CH(Ph)₂]⁺ | Carboalkoxy ion | Cleavage of the C-C bond of the oxalate |
| [Ph₂CH]⁺ | Diphenylmethyl cation (tropylium-like) | Fragmentation of the 2,2-diphenylethyl side chain |
This table is interactive. Users can sort the data by clicking on the column headers.
Kinetics and Thermodynamics of Bis 2,2 Diphenylethyl Oxalate Reactions
Determination of Rate Constants and Activation Parameters for Key Steps
Kinetic studies of related oxalate (B1200264) esters are often performed under pseudo-first-order conditions, where the concentration of one reactant (e.g., the oxalate) is significantly lower than others (e.g., hydrogen peroxide and a catalyst). acs.orgresearchgate.net For instance, the reaction of TCPO and DNPO with imidazole (B134444) has been studied using stopped-flow techniques. acs.org The reaction of imidazole with TCPO showed a second-order dependence on the imidazole concentration, whereas the DNPO reaction exhibited a first-order dependence. acs.org The methanolysis of triphosgene, another related reaction, also follows a pseudo-first-order process in the presence of excess methanol. researchgate.net These studies indicate that the reaction order is highly dependent on the specific oxalate ester and the reaction conditions.
The decomposition of dibenzhydryl oxalate, which is structurally related, has been reported to be approximately first-order, though with poor reproducibility in some solvents. researchgate.net
The effect of temperature on the reaction rates allows for the determination of Arrhenius parameters, namely the activation energy (Ea) and the pre-exponential factor (A). For the reaction between imidazole and DNPO, a positive activation energy of 12.0 ± 0.6 kJ/mol was observed. acs.org In contrast, the reaction with TCPO showed a negative activation energy of -6.2 ± 0.3 kJ/mol, suggesting a complex mechanism likely involving a pre-equilibrium step. acs.org
Studies on the thermal decomposition of other oxalates, such as bis(2,2,2-trinitroethyl)-oxalate (BTNEOx), have determined effective activation energies in the range of 107–110 kJ/mol using isoconversional methods. researchgate.netuni-muenchen.de The thermal decomposition of copper(II) oxalate also has reported Arrhenius parameters that vary depending on the atmosphere (e.g., air, nitrogen). rsc.org
Table 1: Activation Parameters for Reactions of Related Oxalate Esters This table presents data for compounds structurally analogous to Bis(2,2-diphenylethyl) oxalate to illustrate typical values.
| Oxalate Ester | Reactant/Process | Activation Energy (Ea) | Notes | Source |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Imidazole | 12.0 ± 0.6 kJ/mol | Positive Ea, first-order in imidazole. | acs.org |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Imidazole | -6.2 ± 0.3 kJ/mol | Negative Ea, second-order in imidazole. | acs.org |
| Bis(2,2,2-trinitroethyl)-oxalate (BTNEOx) | Thermal Decomposition | 107-110 kJ/mol | Determined by TGA/DSC. | researchgate.netuni-muenchen.de |
| Dibenzhydryl oxalate | Thermal Decomposition | ρ = -1.6 (Hammett plot) | Rate correlated with σ+ substituent parameters. | researchgate.net |
Influence of Solvent Polarity and pH on Reaction Kinetics
The environment in which the peroxyoxalate reaction occurs significantly impacts its speed and efficiency. Solvent polarity and pH are two of the most critical factors.
Generally, polar solvents can enhance the rates of reactions that involve charged intermediates or transition states by stabilizing them. researchgate.netlibretexts.org However, if the reactants are better solvated than the transition state, a polar solvent may decrease the reaction rate. chemrxiv.org For solvolysis reactions of related compounds, extended Grunwald-Winstein equations have been used to correlate reaction rates with solvent ionizing power and nucleophilicity. researchgate.net Studies on TCPO decomposition in ethanol/water mixtures show that the rates of consecutive phenolic residue generation are highly dependent on the solvent composition. researchgate.net The effect of solvent polarity can be complex, as hydrogen bonding and other specific solute-solvent interactions also play a role. researchgate.netnih.gov
The pH of the solution is critical, primarily because the peroxyoxalate reaction is typically base-catalyzed. arkat-usa.org The reaction often requires a nucleophilic catalyst, such as imidazole, or proceeds via the hydroperoxide anion (HOO-), whose concentration is directly dependent on the pH and the pKa of hydrogen peroxide. Thiamine degradation studies show a strong pH dependence, with increased stability in acidic conditions below pH 6.0. d-nb.info In many enzyme-catalyzed reactions, the pH profile of kinetic parameters reveals the pKa values of critical catalytic residues. nih.gov Similarly, for the peroxyoxalate reaction, the rate generally increases with pH in the moderately basic range, as this favors the formation of the more nucleophilic hydroperoxide anion.
Catalysis and Inhibition in Oxalate Decomposition
The decomposition of oxalate esters in the context of chemiluminescence is almost always a catalyzed reaction. The catalyst's role is to facilitate the reaction with hydrogen peroxide to form the high-energy intermediate.
Imidazole is a well-documented nucleophilic catalyst for this reaction, proceeding through the formation of a more reactive 1,1'-oxalyldiimidazole (B102452) intermediate. rsc.orgacs.org The mechanism involves an initial nucleophilic attack by imidazole on the oxalate, followed by a subsequent attack by hydrogen peroxide. rsc.org Some reactions may also be subject to general-base catalysis. nih.gov
Energy Transfer Efficiencies and Quantum Yields in Sensitized Luminescence Mechanisms
The final step of the peroxyoxalate reaction is the generation of light. This occurs when the high-energy intermediate (presumed to be 1,2-dioxetanedione) decomposes and transfers energy to a suitable fluorescent activator (also called a sensitizer). rsc.orgresearchgate.net The efficiency of this process is described by the chemiluminescence quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacting oxalate molecules.
The mechanism is widely accepted to be Chemically Initiated Electron Exchange Luminescence (CIEEL). rsc.orgresearchgate.net In this process, the activator donates an electron to the high-energy intermediate, which then fragments (e.g., into two CO2 molecules), followed by a back-electron transfer that leaves the activator in an electronically excited state. The activator then relaxes to its ground state by emitting a photon. rsc.org
Table 2: Chemiluminescence Quantum Yields (ΦCL) for Various Peroxyoxalate Systems This table provides examples of quantum yields from different oxalate esters to illustrate the high efficiency of the peroxyoxalate reaction. The specific activator and conditions significantly influence the yield.
| Oxalate Ester | Activator | Quantum Yield (ΦCL) (E mol⁻¹) | Source |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | 9,10-Diphenylanthracene | 0.17 | arkat-usa.org |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Various | - | rsc.orgresearchgate.net |
| Bis(pentachlorophenyl) oxalate (PCPO) | 9,10-Diphenylanthracene | High, used for calibration | nih.gov |
| Oxalyl chloride | - | 0.05 | arkat-usa.org |
| Oxalic anhydrides | - | 0.13 | arkat-usa.org |
| Aryl oxalates (general) | - | up to 0.23 | arkat-usa.org |
Derivatization and Functionalization of Bis 2,2 Diphenylethyl Oxalate
Synthesis of Substituted Bis(diphenylethyl) Oxalate (B1200264) Derivatives
The synthesis of substituted derivatives of bis(2,2-diphenylethyl) oxalate can be approached through two primary strategies: modification of the diphenylethyl groups and the introduction of functional groups onto the phenyl rings.
Alterations to the diphenylethyl fragments can be achieved by utilizing substituted precursors during the initial synthesis. For instance, employing derivatives of 2,2-diphenylethanol (B156489) with substituents on the ethyl backbone could lead to novel oxalate esters with modified steric profiles. However, a more versatile approach involves the post-synthetic modification of the phenyl rings.
The phenyl rings of the diphenylethyl moieties are amenable to electrophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups that can modulate the electronic properties of the molecule.
Electron-Donating Groups: The introduction of electron-donating groups (EDGs), such as alkyl, alkoxy, or amino groups, can increase the electron density of the aromatic rings. This can enhance the molecule's reactivity towards electrophiles and influence its photophysical properties. For example, Friedel-Crafts alkylation or acylation followed by reduction can be employed to introduce alkyl groups. Nitration followed by reduction can lead to the corresponding amino-substituted derivatives.
Electron-Withdrawing Groups: Conversely, the incorporation of electron-withdrawing groups (EWGs) like nitro, cyano, or halo groups can decrease the electron density of the phenyl rings. This can render the molecule more resistant to oxidation and alter its coordination behavior. Direct nitration or halogenation reactions can be utilized to introduce these functionalities.
The electronic effect of these substituents can be predicted and compared using Hammett parameters, as illustrated in the hypothetical data table below.
| Substituent (R) | Position | Hammett Parameter (σp) | Predicted Electronic Effect | Potential Synthetic Route |
|---|---|---|---|---|
| -OCH3 | para | -0.27 | Strongly Electron-Donating | Nitration → Reduction → Diazotization → Hydrolysis → Williamson Ether Synthesis |
| -CH3 | para | -0.17 | Electron-Donating | Friedel-Crafts Alkylation |
| -H | - | 0.00 | Neutral | - |
| -Cl | para | +0.23 | Electron-Withdrawing | Direct Chlorination |
| -NO2 | para | +0.78 | Strongly Electron-Withdrawing | Direct Nitration |
Incorporation into Macromolecular Structures or Supramolecular Assemblies
The unique architecture of this compound makes it a promising candidate for incorporation into larger molecular systems, such as polymers and self-assembled nanostructures.
This compound can be envisioned as a monomer for the synthesis of novel polyester materials. Polycondensation of a dicarboxylic acid derivative of this compound with various diols could lead to polymers with tailored properties. The bulky diphenylmethyl groups would likely impart significant steric hindrance, potentially resulting in polymers with high glass transition temperatures and amorphous morphologies.
Alternatively, the synthesis of a diol derivative of this compound would allow for its copolymerization with dicarboxylic acids or their derivatives. The properties of the resulting polyesters could be fine-tuned by varying the comonomers.
| Polymer Type | Monomers | Potential Polymerization Method | Predicted Polymer Properties |
|---|---|---|---|
| Polyester | Bis(4,4'-dicarboxy-2,2-diphenylethyl) oxalate and Ethylene Glycol | Melt Polycondensation | High Tg, Amorphous, Good Thermal Stability |
| Polyester | Bis(4,4'-dihydroxy-2,2-diphenylethyl) oxalate and Terephthaloyl Chloride | Interfacial Polymerization | Rigid backbone, Potentially liquid crystalline |
| Copolyester | Bis(4,4'-dihydroxy-2,2-diphenylethyl) oxalate, Adipoyl Chloride, and Terephthaloyl Chloride | Solution Polymerization | Tunable thermal and mechanical properties |
The amphiphilic nature that could be imparted to this compound derivatives through appropriate functionalization opens up avenues for their self-assembly in aqueous media. For instance, the introduction of hydrophilic groups, such as polyethylene glycol (PEG) chains, onto the phenyl rings could lead to amphiphilic molecules that self-assemble into micelles or vesicles. The bulky, hydrophobic diphenylmethyl cores would form the interior of these assemblies, which could serve as nanoreactors for chemical reactions or as carriers for hydrophobic guest molecules.
The confinement of these molecules within the restricted environment of a micelle could lead to unique packing arrangements and emergent properties not observed in the bulk state.
Preparation of Related Oxalate-Bridged Metal Complexes (as ligands, not as materials applications)
The oxalate moiety is a well-known bridging ligand in coordination chemistry, capable of mediating magnetic interactions between metal centers. While this compound itself is a neutral ester, its hydrolysis to the corresponding oxalate dianion in the presence of metal ions and a base could lead to the formation of oxalate-bridged metal complexes.
The bulky 2,2-diphenylethyl groups would act as spectator ligands, influencing the steric environment around the metal centers. This steric hindrance could enforce unusual coordination geometries and prevent the formation of extended polymeric networks, favoring the isolation of discrete dinuclear or polynuclear complexes. The electronic properties of the phenyl rings, tunable through substitution as described in section 6.1.2, could also modulate the electronic structure and reactivity of the coordinated metal ions.
The general approach to synthesizing such complexes would involve the reaction of a metal salt with this compound in the presence of a suitable base to facilitate in-situ hydrolysis of the ester and formation of the oxalate bridge.
Advanced Analytical Methodologies for the Detection and Quantification of Oxalate Esters in Chemical Systems
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For Bis(2,2-diphenylethyl) oxalate (B1200264), both high-performance liquid chromatography and gas chromatography are invaluable tools.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile, thermally labile compounds like Bis(2,2-diphenylethyl) oxalate. A reverse-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. The diphenyl groups in the molecule provide strong chromophores, making UV detection a highly effective and sensitive method for quantification.
The separation is based on the partitioning of the analyte between the stationary and mobile phases. By optimizing parameters such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water), column type, and flow rate, a high degree of resolution and sharp peak shapes can be achieved. Quantification is performed by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration.
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution: Acetonitrile (A) and Water (B) 0-2 min: 60% A 2-15 min: 60% to 95% A 15-20 min: 95% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
While this compound itself is not suitable for direct GC analysis due to its high molecular weight and low volatility, GC is the ideal method for analyzing potential volatile byproducts of its synthesis or degradation. A primary byproduct of interest is 2,2-diphenylethanol (B156489), which can be formed during hydrolysis reactions.
Gas chromatography separates compounds based on their boiling points and interactions with the stationary phase. A capillary column, often with a nonpolar or mid-polarity stationary phase, is used to separate the volatile components of a reaction mixture. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. For unambiguous identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. researchgate.net In some cases, derivatization may be employed to increase the volatility of analytes. colostate.edu
Table 2: Representative GC-FID Conditions for the Analysis of 2,2-Diphenylethanol
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 100 °C, hold for 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Electrochemical Methods for Reaction Monitoring
Electrochemical methods offer a sensitive and often real-time approach to monitoring chemical reactions involving electroactive species. The oxalate moiety and its degradation products can be electrochemically active, allowing techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to track reaction progress. nih.gov
These methods work by applying a potential to an electrode and measuring the resulting current. For a reaction involving this compound, one could monitor the disappearance of the signal corresponding to the parent ester or the appearance of a new signal from an electroactive product, such as the oxalate dianion, formed during hydrolysis. chemrxiv.org This provides valuable kinetic information and insight into reaction mechanisms without the need for sample extraction. The choice of solvent and supporting electrolyte is crucial for obtaining well-defined voltammetric signals. nih.gov
Table 3: Hypothetical Electrochemical Parameters for Monitoring Oxalate Formation
| Parameter | Setting |
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl (in saturated KCl) |
| Counter Electrode | Platinum wire |
| Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |
| Potential Range | -0.5 V to +2.0 V vs. Ag/AgCl |
| Scan Rate | 50 mV/s |
| Pulse Amplitude | 50 mV |
Spectroscopic Techniques for In-Situ Reaction Analysis (e.g., UV-Vis Spectroscopy for Kinetic Studies)
UV-Visible (UV-Vis) spectroscopy is a powerful, non-destructive technique for in-situ analysis of reactions involving chromophoric species. spectroscopyonline.com The diphenyl groups within this compound absorb strongly in the UV region, typically around 240-280 nm. aip.org This property can be exploited to monitor the concentration of the ester in real-time.
According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. azom.com By monitoring the decrease in absorbance at the ester's λmax (wavelength of maximum absorbance) over time, the rate of reaction can be determined. This allows for the calculation of reaction rate constants and the investigation of how factors like temperature and catalyst concentration affect the reaction kinetics. avantes.com
Table 4: Sample Data for a Kinetic Study of this compound Hydrolysis by UV-Vis Spectroscopy
| Time (minutes) | Absorbance at 254 nm |
| 0 | 0.985 |
| 5 | 0.812 |
| 10 | 0.670 |
| 15 | 0.553 |
| 20 | 0.456 |
| 30 | 0.315 |
| 45 | 0.188 |
| 60 | 0.111 |
Coupled Techniques (e.g., LC-MS/MS) for Mechanistic Studies
For complex reaction mixtures and detailed mechanistic investigations, coupled or hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation power of HPLC with the definitive identification capabilities of mass spectrometry. mdpi.comnih.gov
This technique is exceptionally well-suited for studying the reactions of this compound. An HPLC system first separates the parent compound from its reaction intermediates, products (e.g., 2,2-diphenylethanol, oxalic acid), and any side-products. nih.gov The separated components are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that generates intact molecular ions. In the tandem mass spectrometer, these parent ions can be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a structural fingerprint, allowing for the unambiguous identification of each component in the reaction mixture, even those present at trace levels. mdpi.com This level of detail is crucial for proposing and verifying complex reaction mechanisms. researchgate.net
Table 5: Expected Mass Spectrometry Data for this compound and its Hydrolysis Products (Positive ESI Mode)
| Compound | Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₃₀H₂₆O₄ | 467.19 | 285.13 ([M-C₁₆H₁₃O₂]⁺), 183.08 ([C₁₄H₁₅]⁺) |
| 2,2-diphenylethanol | C₁₄H₁₄O | 199.11 | 181.09 ([M-H₂O+H]⁺), 167.08 ([C₁₃H₁₁]⁺) |
| Oxalic Acid | C₂H₂O₄ | 91.01 | 73.00 ([M-H₂O+H]⁺), 45.00 ([COOH]⁺) |
Future Research Directions and Theoretical Perspectives
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The pursuit of green chemistry principles is paramount in modern synthetic chemistry. jocpr.com For oxalate (B1200264) esters, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. nih.gov Future research into the synthesis of Bis(2,2-diphenylethyl) oxalate should prioritize the development of routes with high atom economy and sustainability.
One promising direction is the exploration of catalytic methods that avoid the use of stoichiometric reagents. jk-sci.com For instance, the oxidative carbonylation of 2,2-diphenylethanol (B156489) could be a potential route. This approach, which has been investigated for other alcohols, could offer a more atom-economical alternative to traditional esterification methods that use oxalyl chloride and produce stoichiometric amounts of hydrochloride waste. google.com The development of heterogeneous catalysts for such processes would further enhance sustainability by allowing for easy catalyst recovery and reuse.
Another area of focus should be the use of greener solvents and reaction conditions. Recent studies on the synthesis of other oxalate esters have demonstrated the feasibility of using aqueous media or solvent-free conditions. rsc.org While the solubility of the bulky, nonpolar 2,2-diphenylethyl groups might pose a challenge, the use of co-solvents or phase-transfer catalysts could be explored to facilitate reactions in more environmentally benign solvent systems. researchgate.net
The table below illustrates a comparative analysis of potential synthetic strategies for diaryl/dialkyl oxalates, highlighting the metrics that should be considered for developing a sustainable synthesis of this compound.
| Synthetic Route | Typical Reagents | Key Advantages | Key Disadvantages | Atom Economy |
| Traditional Esterification | 2,2-diphenylethanol, Oxalyl Chloride, Base | High yield, well-established | Use of toxic and corrosive oxalyl chloride, stoichiometric waste | Low |
| Transesterification | 2,2-diphenylethanol, Dimethyl Oxalate, Catalyst | Avoids oxalyl chloride | Equilibrium-limited, may require removal of methanol | Moderate |
| Oxidative Carbonylation | 2,2-diphenylethanol, Carbon Monoxide, Oxidant, Catalyst | High atom economy, direct route | Requires high pressure, catalyst development needed | High |
Deeper Computational Exploration of Complex Reaction Pathways and Excited States
The most significant application of diaryl oxalate esters is in peroxyoxalate chemiluminescence, the chemical reaction that powers glow sticks. wikipedia.orgwikipedia.org The efficiency of this light-producing reaction is highly dependent on the structure of the oxalate ester. A deeper computational understanding of the reaction pathways and excited states involved in the chemiluminescence of this compound could pave the way for designing more efficient systems.
The key steps in peroxyoxalate chemiluminescence are the reaction of the oxalate ester with hydrogen peroxide to form a high-energy intermediate, believed to be 1,2-dioxetanedione, followed by the decomposition of this intermediate and energy transfer to a fluorescent dye. acs.orgnih.gov This process is thought to proceed via a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. researchgate.netrsc.org
Future computational studies, likely employing Density Functional Theory (DFT) and other advanced quantum chemical methods, could focus on several key areas:
Elucidation of the Reaction Mechanism: Mapping the potential energy surface for the reaction of this compound with hydrogen peroxide to identify the transition states and intermediates. The steric bulk of the 2,2-diphenylethyl groups may influence the reaction kinetics and the stability of intermediates.
Characterization of Excited States: Calculating the energies and properties of the excited states of the key intermediates and the fluorescer. This would provide insight into the efficiency of energy transfer and the color of the emitted light.
Influence of the Substituents: Systematically studying how the 2,2-diphenylethyl groups, compared to other substituents, affect the electronic structure and reactivity of the oxalate core. This could reveal important structure-property relationships.
The following table outlines key parameters that could be investigated through computational studies and their potential implications for the chemiluminescent properties of this compound.
| Computational Method | Parameter to Investigate | Potential Implication |
| DFT | Activation energy for the reaction with H₂O₂ | Reaction rate and light intensity |
| TD-DFT | Energy of the first singlet excited state of the fluorescer | Color of the emitted light |
| Molecular Dynamics | Solvent effects on the reaction pathway | Influence of the reaction medium on efficiency |
Rational Design of Oxalate Esters with Tunable Reactivity and Spectroscopic Signatures
Building on the insights gained from computational studies, the rational design of novel oxalate esters with tailored properties is a significant future research direction. For this compound, this would involve modifying the chemical structure to fine-tune its reactivity, stability, and spectroscopic characteristics.
One approach is to introduce substituents onto the phenyl rings of the 2,2-diphenylethyl groups. Electron-withdrawing or electron-donating groups can have a profound effect on the reactivity of the oxalate ester and the efficiency of the chemiluminescence reaction. acs.org For example, electron-withdrawing groups can make the ester more susceptible to nucleophilic attack by hydrogen peroxide, potentially leading to a faster and more intense light emission.
Another strategy is to alter the linker between the phenyl groups and the oxalate core. While the current focus is on the ethyl linker, exploring other aliphatic or even aromatic linkers could lead to new compounds with different physical and chemical properties.
The goal of this rational design would be to create a library of oxalate esters based on the Bis(2,2-diphenylethyl) scaffold with a range of properties, as summarized in the table below.
| Structural Modification | Target Property | Potential Application |
| Electron-withdrawing groups on phenyl rings | Increased reactivity | Brighter, shorter-lived light sticks |
| Electron-donating groups on phenyl rings | Decreased reactivity | Longer-lasting, dimmer light sticks |
| Modification of the ethyl linker | Altered solubility and physical state | Formulation in different solvent systems |
Interdisciplinary Research with Materials Science for Non-Prohibited Advanced Chemical Systems
The unique properties of oxalate esters, particularly their ability to generate light from a chemical reaction, make them attractive for applications in materials science. Interdisciplinary research at the intersection of chemistry and materials science could lead to the development of advanced chemical systems based on this compound.
One area of interest is the incorporation of this compound into polymer matrices. iaea.orgresearchgate.net This could lead to the development of chemiluminescent polymers that could be used for a variety of applications, such as self-illuminating safety materials, sensors, or decorative items. The bulky 2,2-diphenylethyl groups might act as plasticizers or influence the mechanical properties of the polymer.
Another exciting possibility is the use of this compound in the synthesis of novel polyoxalates. rsc.org Polyoxalates are a class of biodegradable polymers, and the inclusion of the bulky 2,2-diphenylethyl groups could be used to tune the degradation rate and the thermal and mechanical properties of the resulting polymer. acs.orgnih.gov
The development of such "chemi-powered" materials would require a close collaboration between synthetic chemists, polymer scientists, and materials engineers. The table below lists some potential applications for advanced chemical systems based on this compound.
| Material Concept | Key Feature | Potential Application |
| Chemiluminescent Polymer Composite | Light emission upon activation | Emergency lighting, safety signage |
| Biodegradable Polyoxalate | Tunable degradation rate | Controlled-release drug delivery, transient electronics |
| Self-reporting Material | Light emission in response to stress or damage | Structural health monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
